Epoxide Hydrolase Inhibition Resistance
In a comparative mouse liver microsomal epoxide hydrolase study, 5α-cholest-2-ene α- and β-epoxides were the only substrates resistant to inhibition by both 5,6α-imino-5α-cholestan-3β-ol (IC) and 3,3,3-trichloropropene oxide (TCPO), whereas cholesterol α-epoxide and other Δ5-steroid α-epoxides were strongly inhibited by IC at concentrations below 1 μM [1]. This differential susceptibility establishes cholest-2-ene derivatives as essential negative controls in epoxide hydrolase assays [1].
| Evidence Dimension | Susceptibility to epoxide hydrolase inhibition |
|---|---|
| Target Compound Data | 5α-cholest-2-ene α- and β-epoxides: no inhibition by IC or TCPO at 0.1 mM substrate concentration |
| Comparator Or Baseline | Cholesterol α-epoxide and Δ5-steroid α-epoxides: strongly inhibited by IC at <1 μM |
| Quantified Difference | Target epoxides show complete resistance to inhibition; comparator epoxides are inhibited at sub-μM inhibitor concentrations |
| Conditions | Mouse liver microsomes, 0.1 mM substrate, IC concentrations <1 μM |
Why This Matters
This resistance profile enables researchers to use cholest-2-ene epoxides as substrate controls to validate inhibitor specificity and distinguish between microsomal cholesterol epoxide hydrolase and other epoxide hydrolase isozymes.
- [1] Watabe T, Komatsu T, Isobe M, Tsubaki A. Mouse liver microsomal cholesterol epoxide hydrolase: a specific inhibition of its activity by 5,6 alpha-Imino-5 alpha-cholestan-3 alpha-OL. Chem Biol Interact. 1983;44(1-2):143-154. View Source
